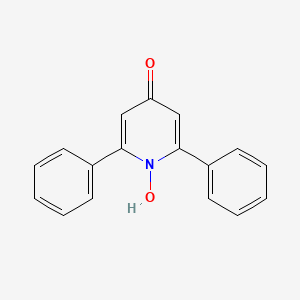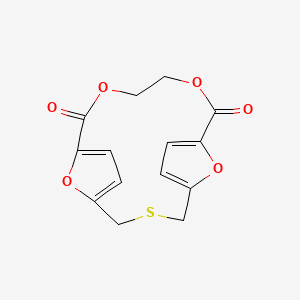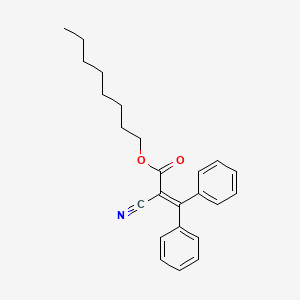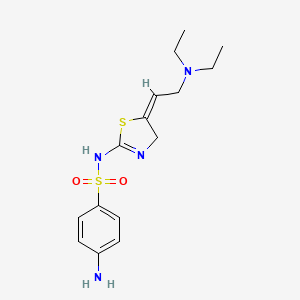
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a benzenesulfonamide group, and a diethylaminoethylidene moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-benzenesulfonamide with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature control, mixing, and monitoring ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenated reagents, alkylating agents; reactions are performed under basic or acidic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, leading to the disruption of folate synthesis in microorganisms, thereby exhibiting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(2-(diethylamino)ethyl)benzenesulfonamide
- 4-Amino-N-(5-(2-(dimethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide
- 4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-oxazolyl)benzenesulfonamide
Uniqueness
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the diethylaminoethylidene moiety differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.
Properties
CAS No. |
72051-63-9 |
|---|---|
Molecular Formula |
C15H22N4O2S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-amino-N-[(5E)-5-[2-(diethylamino)ethylidene]-4H-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H22N4O2S2/c1-3-19(4-2)10-9-13-11-17-15(22-13)18-23(20,21)14-7-5-12(16)6-8-14/h5-9H,3-4,10-11,16H2,1-2H3,(H,17,18)/b13-9+ |
InChI Key |
TWUVTWGDJCVDOY-UKTHLTGXSA-N |
Isomeric SMILES |
CCN(CC)C/C=C/1\CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCN(CC)CC=C1CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


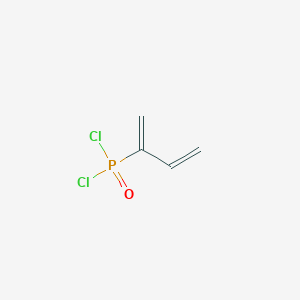
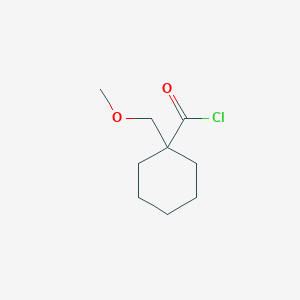
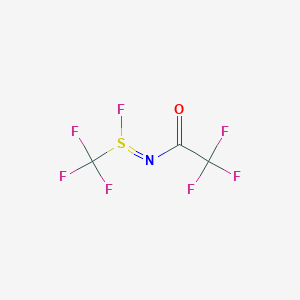
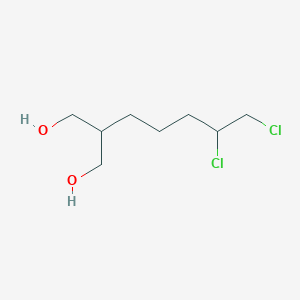
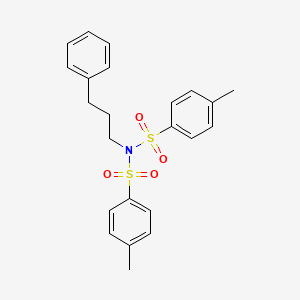
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)

